An In-depth Technical Guide to the Physical Properties of (R)-1-(4-Chlorophenyl)ethanol
An In-depth Technical Guide to the Physical Properties of (R)-1-(4-Chlorophenyl)ethanol
Abstract: This technical guide provides a comprehensive overview of the essential physical and chemical properties of (R)-1-(4-Chlorophenyl)ethanol, a chiral alcohol of significant interest to the pharmaceutical and agrochemical industries. Intended for researchers, scientists, and drug development professionals, this document consolidates critical data on the compound's molecular identity, physicochemical characteristics, and spectroscopic profile. Furthermore, it offers detailed, field-proven experimental protocols for its synthesis and analytical characterization, including the crucial determination of enantiomeric purity. The guide is structured to deliver not just data, but also expert insights into the causality behind experimental choices and the significance of each physical property.
Introduction and Strategic Importance
(R)-1-(4-Chlorophenyl)ethanol is a valuable chiral building block in modern organic synthesis.[1] Its structure, featuring a stereogenic center directly attached to a 4-chlorophenyl ring, makes it a critical precursor for the asymmetric synthesis of a multitude of complex, biologically active molecules.[2] The precise stereochemistry of this alcohol is often paramount to the efficacy and safety of the final active pharmaceutical ingredient (API), as different enantiomers can exhibit vastly different pharmacological activities.[3]
A thorough understanding of its physical properties is fundamental for its effective use, from designing scalable synthetic routes and purification strategies to ensuring proper storage and handling. This guide provides the foundational data and methodologies required for its successful application in a research and development setting.
Molecular and Chemical Identity
Correctly identifying a chemical entity is the bedrock of all scientific work. The following identifiers and molecular properties define (R)-1-(4-Chlorophenyl)ethanol.
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IUPAC Name: (1R)-1-(4-chlorophenyl)ethanol
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Synonyms: (R)-4-Chloro-α-methylbenzyl alcohol, (R)-(+)-1-(4-Chlorophenyl)ethanol
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CAS Number: 75968-40-0 [(R)-enantiomer]; 3391-10-4 [Racemic][2][4]
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Molecular Formula: C₈H₉ClO[3]
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Molecular Weight: 156.61 g/mol [3]
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Chemical Structure:
Physicochemical Properties: A Quantitative Overview
The physical properties of a compound dictate its behavior in various chemical and physical processes. The data below has been consolidated from various authoritative sources.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [2][6] |
| Density | 1.171 g/mL at 25 °C | [2] |
| Boiling Point | 119 °C at 10 mmHg 240.6 °C at 760 mmHg | [2][3] |
| Flash Point | >110 °C (>230 °F) | [3] |
| Refractive Index (n²⁰/D) | 1.541 | [2] |
| Specific Rotation ([α]²⁰/D) | +48.0° (c=1, CHCl₃) | [3] |
| Solubility | Limited solubility in water; Soluble in common organic solvents such as DMSO and other alcohols. | [2][6][7] |
Scientist's Insight: Interpreting the Data
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Boiling Point: The significant difference between the boiling point at atmospheric pressure (760 mmHg) and under reduced pressure (10 mmHg) is noteworthy. High-boiling-point alcohols are often susceptible to decomposition or side reactions at elevated temperatures. Therefore, purification by vacuum distillation is the standard and recommended method to ensure the integrity of the compound.
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Specific Rotation: This is the defining physical property of this specific enantiomer. The positive sign (+) indicates that it is dextrorotatory , meaning it rotates plane-polarized light to the right (clockwise).[8][9] The value of +48.0° is for the (R)-enantiomer, while its mirror image, the (S)-enantiomer, exhibits a specific rotation of -48.0° under identical conditions.[3] Any deviation from this value in a purified sample indicates the presence of the other enantiomer, and this forms the basis for calculating enantiomeric purity.
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Solubility: The molecule's structure, with a polar hydroxyl (-OH) group and a larger, nonpolar chlorophenyl ring, explains its solubility profile. It is miscible with many organic solvents but has poor solubility in water. This is a critical consideration for reaction setup (solvent choice) and work-up procedures (extraction).
Spectroscopic Profile for Structural Confirmation
Spectroscopic data provides an electronic and vibrational fingerprint of the molecule, essential for confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).
¹H NMR (400 MHz, CDCl₃): [10][11]
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δ 7.23-7.32 (m, 4H): This multiplet corresponds to the four protons on the aromatic ring. The para-substitution pattern results in a complex splitting that often appears as two overlapping doublets (an AA'BB' system).
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δ 4.84 (q, J = 6.4 Hz, 1H): A quartet representing the single proton on the carbon bearing the hydroxyl group (the stereocenter). It is split by the three protons of the adjacent methyl group.
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δ 2.06 (br s, 1H): A broad singlet corresponding to the hydroxyl proton. Its chemical shift can be variable and it often does not couple with other protons due to rapid chemical exchange.[10]
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δ 1.44 (d, J = 6.5 Hz, 3H): A doublet representing the three protons of the methyl group, split by the single proton on the adjacent carbon.[10]
¹³C NMR (100 MHz, CDCl₃): [11]
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δ 144.3: Quaternary aromatic carbon attached to the carbinol group (C1).
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δ 133.0: Quaternary aromatic carbon attached to the chlorine atom (C4).
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δ 128.6: Aromatic methine carbons (CH) ortho to the chlorine (C3/C5).
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δ 126.8: Aromatic methine carbons (CH) ortho to the carbinol group (C2/C6).
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δ 69.7: Methine carbon of the carbinol group (-CHOH).
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δ 25.3: Methyl carbon (-CH₃).
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies.
Characteristic IR Absorption Peaks: [11][12]
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3356 cm⁻¹ (broad, strong): This is the characteristic O-H stretching vibration of the alcohol group. The broadness is due to hydrogen bonding.
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3030-3100 cm⁻¹ (medium): C-H stretching from the aromatic ring.
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2850-2960 cm⁻¹ (medium): C-H stretching from the aliphatic methyl and methine groups.
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1493 cm⁻¹ (strong): C=C stretching within the aromatic ring.
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1089 cm⁻¹ (strong): C-O stretching of the secondary alcohol.
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829 cm⁻¹ (strong): C-H out-of-plane bending, characteristic of a 1,4-disubstituted (para) aromatic ring.
Experimental Protocols for Synthesis and Analysis
The following protocols provide robust, step-by-step methods for the preparation and characterization of (R)-1-(4-Chlorophenyl)ethanol.
Asymmetric Synthesis via Biocatalytic Reduction
Asymmetric synthesis from the prochiral ketone, 4'-chloroacetophenone, is the most efficient method for obtaining the desired (R)-enantiomer. Biocatalytic methods are favored for their high selectivity and environmentally benign conditions.
Protocol: Bioreduction of 4'-Chloroacetophenone
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Biocatalyst Preparation: Cultivate a suitable microorganism known for anti-Prelog reduction (e.g., certain species of Acetobacter, Lactobacillus) or utilize an isolated ketoreductase enzyme.
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Reaction Setup: In a buffered aqueous solution, suspend the whole-cell biocatalyst or dissolve the enzyme. Add 4'-chloroacetophenone as the substrate. Include a co-substrate for cofactor (NADPH) regeneration (e.g., isopropanol).
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Incubation: Maintain the reaction at an optimal temperature (e.g., 30-37°C) with gentle agitation.
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Monitoring: Track the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
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Work-up: Quench the reaction and centrifuge to remove cells/enzyme.
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Extraction: Extract the aqueous supernatant with an organic solvent like ethyl acetate or dichloromethane (3x volumes).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel or vacuum distillation to yield the pure (R)-enantiomer.
Analysis: Determination of Enantiomeric Purity
Confirming the enantiomeric excess (e.e.) is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Protocol: Chiral HPLC Analysis [10]
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System: An HPLC system equipped with a UV detector.
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Chiral Stationary Phase (Column): A polysaccharide-based column is highly effective. Example: Daicel Chiralpak OD-H (0.46 x 25 cm).
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Mobile Phase: A mixture of n-hexane and isopropanol is typically used. Example: n-hexane/isopropanol = 95/5 (v/v).
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Flow Rate: 0.7 mL/min.
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Detection Wavelength: 214 nm.
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase.
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Analysis: Inject the sample onto the column and record the chromatogram. The (S)- and (R)-enantiomers will elute at different retention times.
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Calculation: Calculate the enantiomeric excess using the areas of the two peaks: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
Safety and Handling
As a laboratory chemical, (R)-1-(4-Chlorophenyl)ethanol should be handled with appropriate care.
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General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[4]
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Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
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Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 7, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved January 7, 2026, from [Link]
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Solubility of Things. (n.d.). 1,1-bis(4-chlorophenyl)ethanol. Retrieved January 7, 2026, from [Link]
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Rocha, L. C., et al. (n.d.). Supplementary Information. J. Braz. Chem. Soc. Retrieved January 7, 2026, from [Link]
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SpectraBase. (n.d.). 1-(4-Chlorophenyl)-1-phenyl-ethanol - Optional[13C NMR] - Chemical Shifts. Retrieved January 7, 2026, from [Link]
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ResearchGate. (n.d.). Fig. S23. 1 H NMR spectrum of 1-(4-chlorophenyl)ethan-1-ol. Retrieved January 7, 2026, from [Link]
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Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved January 7, 2026, from [Link]
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SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone - Optional[13C NMR] - Chemical Shifts. Retrieved January 7, 2026, from [Link]
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University of Puget Sound. (n.d.). 13C-NMR. Retrieved January 7, 2026, from [Link]
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Wikipedia. (n.d.). Optical rotation. Retrieved January 7, 2026, from [Link]
- Al-Shemary, R. K. (2018). New and Developed Method to Prepare 1,1-Bis (4-chlorophenyl) ethanol and 1,1-Bis (4-chlorophenyl)-2,2,2-trichloroethanol. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 3(1), 01-03.
- Google Patents. (n.d.). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
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Stenutz. (n.d.). 1-(4-chlorophenyl)ethanol. Retrieved January 7, 2026, from [Link]
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The Organic Chemistry Tutor. (2021, April 11). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry [Video]. YouTube. Retrieved January 7, 2026, from [Link]
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PubChem. (n.d.). CID 161031635 | C16H18Cl2O2. Retrieved January 7, 2026, from [Link]
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